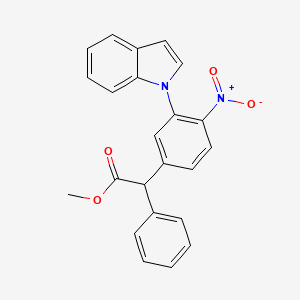
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features an indole moiety, a nitrophenyl group, and a phenylacetate ester. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitrophenyl group can be introduced through nitration reactions, and the esterification of the phenylacetic acid can be achieved using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The biological activity of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-(1H-indol-1-yl)-4-aminophenyl)-2-phenylacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(3-(1H-indol-1-yl)-4-chlorophenyl)-2-phenylacetate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and nitrophenyl groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C23H18N2O4 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
methyl 2-(3-indol-1-yl-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C23H18N2O4/c1-29-23(26)22(17-8-3-2-4-9-17)18-11-12-20(25(27)28)21(15-18)24-14-13-16-7-5-6-10-19(16)24/h2-15,22H,1H3 |
InChI-Schlüssel |
NCZCZDUTKLZYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



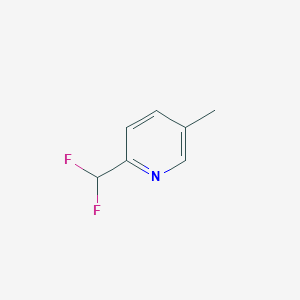


![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
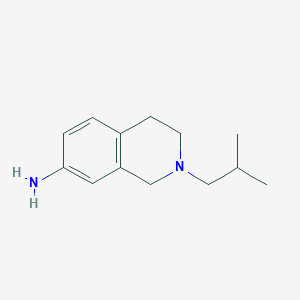


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
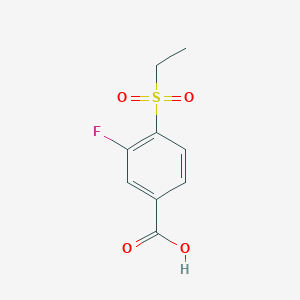
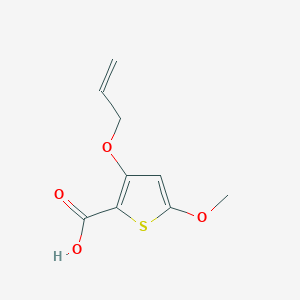
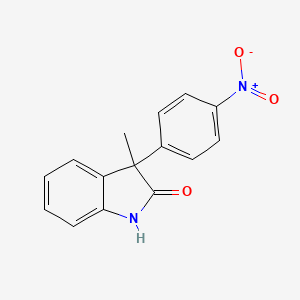
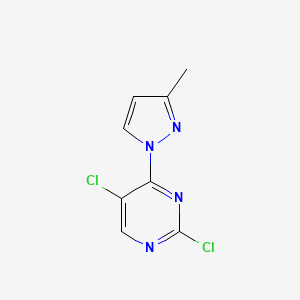
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
